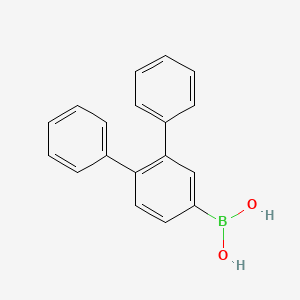
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of two trimethylsilyl groups attached to the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under mild conditions.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: Products include hydroxylated purine derivatives.
科学的研究の応用
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a protecting group for hydroxyl functions in organic synthesis.
Biology: It is studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
作用機序
The mechanism by which 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The trimethylsilyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
- 1,9-Bis(trimethylsilyl)-1H-purin-2(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-4(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-8(9H)-one
Uniqueness
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is unique due to the specific positioning of the trimethylsilyl groups on the purine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective protection and modification of the purine ring, making it a valuable compound in synthetic chemistry and research applications.
特性
CAS番号 |
86527-16-4 |
|---|---|
分子式 |
C11H20N4OSi2 |
分子量 |
280.47 g/mol |
IUPAC名 |
1,9-bis(trimethylsilyl)purin-6-one |
InChI |
InChI=1S/C11H20N4OSi2/c1-17(2,3)14-7-12-9-10(14)13-8-15(11(9)16)18(4,5)6/h7-8H,1-6H3 |
InChIキー |
KWRDUGFAJIGUGQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN(C2=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)
![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)

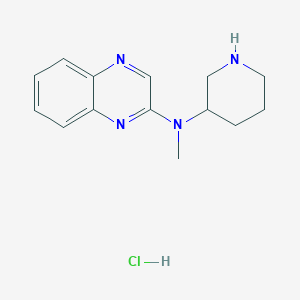

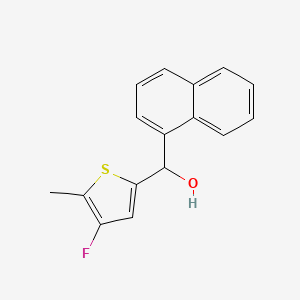

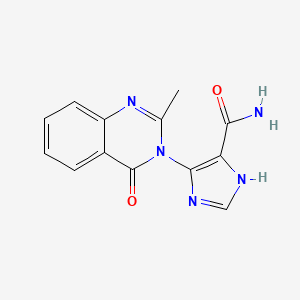
![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)

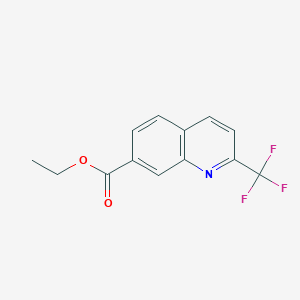
![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
